molecular formula C12H24N2O2 B15240249 Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate

Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate

Cat. No.: B15240249
M. Wt: 228.33 g/mol
InChI Key: XQIKKZRRQGXGHF-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate involves its role as a protecting group for amines. The carbamate group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the piperidine moiety. This combination makes it particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[2-[(3S)-piperidin-3-yl]ethyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m0/s1

InChI Key

XQIKKZRRQGXGHF-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H]1CCCNC1

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCNC1

Origin of Product

United States

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